REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>CCO.[Ni]>[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0.54 g
|
Type
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reactant
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Smiles
|
NC1=NC=C(C(=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
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|
Quantity
|
0.6 mL
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The product was freed from catalyst by filtration through celite
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.428 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |